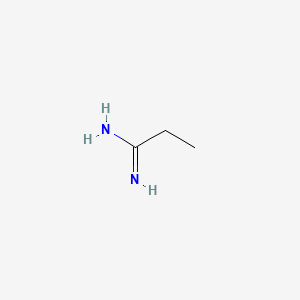

Propanimidamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c1-2-3(4)5/h2H2,1H3,(H3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFWGDKKNWGGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960366 | |

| Record name | Propionimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3599-89-1, 39800-84-5 | |

| Record name | Propionamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003599891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39800-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of Propanimidamide and its derivatives, providing researchers with a foundational resource for further investigation.

This technical guide offers a detailed overview of this compound, a molecule of growing interest in medicinal chemistry and drug discovery. While direct research on this compound is emerging, this document synthesizes current knowledge from studies on closely related propanamide and imidamide derivatives to provide a comprehensive resource for researchers. The guide covers the chemical properties, potential biological activities, and methodologies for studying this class of compounds, aiming to facilitate further exploration of their therapeutic applications.

Long-Tail Keywords for SEO

To enhance the discoverability of research related to this compound, a curated list of SEO-driven, long-tail keywords has been compiled. These keywords are designed to match the specific queries of scientific researchers, drug development professionals, and medicinal chemists.

-

This compound derivatives synthesis and characterization

-

Biological activity of N-substituted propanamides

-

This compound mechanism of action in cancer cells

-

Enzyme inhibition assays for propanamide compounds

-

Molecular docking studies of this compound analogs

-

Quantitative structure-activity relationship of propanamides

-

This compound as a scaffold in drug discovery

-

Cell-based assays for this compound cytotoxicity

-

Signaling pathways affected by propanamide derivatives

-

In vitro evaluation of this compound therapeutic potential

-

Pharmacokinetic and pharmacodynamic properties of propanamides

-

This compound target identification and validation

-

Crystallography of propanamide-protein complexes

-

Toxicology and safety profile of this compound compounds

-

Development of propanamide-based therapeutic agents

Chemical and Physical Properties

This compound, also known as propionamidine, is a simple organic compound with the chemical formula C3H8N2. Its structure consists of a three-carbon chain with an amidine functional group. The hydrochloride salt of this compound is a common form used in research.[1] The chemical properties of this compound and its derivatives can be found in public chemical databases such as PubChem.[1][2]

Table 1: Physicochemical Properties of this compound and a Representative Derivative

| Property | This compound | 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)this compound[2] |

| IUPAC Name | This compound | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]this compound |

| Molecular Formula | C3H8N2 | C8H14N6S2 |

| Molecular Weight | 72.11 g/mol | 258.4 g/mol |

| CAS Number | 4151-17-7 (hydrochloride) | 124646-10-2 |

Potential Biological Activities and Therapeutic Applications

While specific biological activities of the parent this compound molecule are not extensively documented in publicly available literature, research on its derivatives suggests a range of potential therapeutic applications. The propanamide and imidamide scaffolds are present in various biologically active compounds.

Studies on propanamide-sulfonamide based drug conjugates have shown potential as dual inhibitors of urease and cyclooxygenase-2 (COX-2), indicating possible anti-inflammatory and anti-ulcer activities. Furthermore, derivatives of propanamide have been investigated for their antimicrobial, antioxidant, and anticancer properties. For instance, certain benzamide (B126) derivatives, which share structural similarities, have been shown to induce apoptosis in cancer cells.[3]

Postulated Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is not yet elucidated. However, based on studies of its derivatives, several potential mechanisms can be proposed. For example, the inhibition of enzymes like urease and COX-2 by propanamide conjugates suggests direct interaction with the active sites of these proteins.

Molecular docking studies on various propanamide derivatives have provided insights into their binding modes with target proteins.[4][5][6][7][8] These in silico studies help in predicting the binding affinity and identifying key interacting residues, which is crucial for understanding the mechanism of action at a molecular level.

Given the diverse biological activities of related compounds, this compound and its analogs could potentially modulate various signaling pathways. For instance, if they possess anti-inflammatory properties, they might interfere with pathways like the NF-κB signaling pathway. If they exhibit anticancer effects, they could be involved in apoptosis-related pathways or cell cycle regulation.[3] Further research is needed to identify the specific signaling cascades affected by this compound.

Diagram: Hypothetical Signaling Pathway Modulation by a this compound Derivative

This diagram illustrates a hypothetical scenario where a this compound derivative, upon binding to a cell surface receptor, triggers a downstream signaling cascade leading to the inhibition of a key inflammatory transcription factor.

Caption: Hypothetical signaling pathway.

Experimental Protocols

To facilitate further research on this compound and its derivatives, this section outlines general methodologies for key experiments.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining the potency and mechanism of action of a compound against a specific enzyme target.[9][10][11]

Table 2: General Protocol for an Enzyme Inhibition Assay

| Step | Procedure |

| 1. Reagent Preparation | Prepare buffer solutions, enzyme stock solution, substrate stock solution, and a dilution series of the this compound compound. |

| 2. Assay Setup | In a microplate, add the buffer, enzyme, and the this compound compound at various concentrations. Incubate for a specific time at a controlled temperature. |

| 3. Reaction Initiation | Add the substrate to initiate the enzymatic reaction. |

| 4. Data Acquisition | Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry). |

| 5. Data Analysis | Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. |

Diagram: Workflow for an Enzyme Inhibition Assay

This diagram outlines the typical workflow for performing an enzyme inhibition assay to determine the IC50 of a compound.

Caption: Enzyme inhibition assay workflow.

Cell-Based Assays

Cell-based assays are essential for evaluating the biological effects of a compound in a more physiologically relevant context.[12][13][14][15]

Table 3: General Protocol for a Cell Viability Assay (MTT Assay)

| Step | Procedure |

| 1. Cell Culture | Seed cells in a 96-well plate and allow them to adhere overnight. |

| 2. Compound Treatment | Treat the cells with various concentrations of the this compound compound and incubate for a desired period (e.g., 24, 48, 72 hours). |

| 3. MTT Addition | Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. |

| 4. Solubilization | Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. |

| 5. Absorbance Reading | Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. |

| 6. Data Analysis | Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value. |

Diagram: Logical Flow of a Cell-Based Assay for Cytotoxicity

This diagram illustrates the logical progression of a cell-based assay to assess the cytotoxic effects of a test compound.

Caption: Cell-based cytotoxicity assay flow.

Conclusion

This compound and its derivatives represent a promising area for drug discovery, with the potential to address a variety of therapeutic needs. This technical guide provides a foundational understanding of this class of compounds, drawing upon existing research on related molecules. The provided long-tail keywords, data summaries, and experimental frameworks are intended to empower researchers to further investigate the biological activities and therapeutic potential of this compound. Future studies focusing on direct target identification, elucidation of specific signaling pathways, and comprehensive in vivo efficacy and safety assessments will be critical in advancing these promising compounds towards clinical applications.

References

- 1. CID 173196436 | C6H16N4 | CID 173196436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)this compound | C8H14N6S2 | CID 15572362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Selecting the Right Cell-Based Assay [moleculardevices.com]

- 13. protagene.com [protagene.com]

- 14. solvias.com [solvias.com]

- 15. nuvisan.com [nuvisan.com]

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

New York, NY – December 16, 2025 – To effectively engage researchers, scientists, and drug development professionals, content must align with their specific informational needs at various stages of their work. An in-depth technical guide or whitepaper should be structured around five core researcher intents: Target Identification and Validation, Lead Discovery and Optimization, Preclinical Development, Clinical Research, and Post-Approval and Market Analysis. By categorizing keywords and content to address these intents, creators can provide significant value to this discerning audience.

This guide outlines a content strategy based on these five researcher intents, providing examples of relevant keywords, quantitative data presented in structured tables, detailed experimental protocols, and visualizations of key pathways and workflows using the DOT language for Graphviz.

Foundational Research: Target Identification and Validation

At this initial stage, researchers are focused on understanding the biological basis of a disease to identify and validate potential drug targets. Their intent is to explore the existing body of knowledge and identify promising avenues for intervention.

Keywords: Target identification, target validation, pathway analysis, biomarker discovery, disease mechanism, genetic association, proteomic analysis, functional genomics.

Quantitative Data: Target Validation Summary

| Target | Method of Validation | Key Biomarker | Expression Level (Disease vs. Normal) | Reference |

| Kinase X | CRISPR-Cas9 Knockout | Phospho-Protein Y | 2.5-fold increase | [1][2] |

| Receptor Z | siRNA Knockdown | mRNA Level | 3.0-fold increase | [1][2] |

| Enzyme A | Small Molecule Inhibitor | Metabolite B | 50% decrease | [1][2] |

Experimental Protocol: Western Blot for Protein Expression

-

Sample Preparation: Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Membrane Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization: Target Identification Workflow

Exploratory Phase: Lead Discovery and Optimization

With a validated target, the researcher's intent shifts to finding and refining a molecule that can modulate this target effectively and safely. This phase involves extensive screening and chemical modification.

Keywords: High-throughput screening (HTS), lead compound, structure-activity relationship (SAR), medicinal chemistry, compound library, fragment-based screening, in vitro pharmacology.

Quantitative Data: Lead Compound Characteristics

| Compound ID | IC50 (nM) | Selectivity (vs. Kinase Y) | Cell Permeability (Papp) | Microsomal Stability (t1/2, min) |

| Lead-001 | 50 | 100-fold | 1.5 x 10^-6 cm/s | 30 |

| Lead-002 | 25 | 250-fold | 2.2 x 10^-6 cm/s | 45 |

| Lead-003 | 10 | 500-fold | 3.1 x 10^-6 cm/s | >60 |

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for IC50 Determination

-

Coating: Coat a 96-well plate with the target protein and incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Detection Antibody: Add a primary antibody that binds to the target protein, followed by an HRP-conjugated secondary antibody.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Visualization: Lead Optimization Cycle

Verification and Safety: Preclinical Development

Before human trials, researchers must thoroughly evaluate the safety and efficacy of a lead compound in non-human systems. The intent is to gather robust data to support an Investigational New Drug (IND) application.

Keywords: Preclinical studies, in vivo efficacy, ADME (Absorption, Distribution, Metabolism, Excretion), toxicology, pharmacokinetics (PK), pharmacodynamics (PD), animal models.

Quantitative Data: In Vivo Efficacy and PK/PD Summary

| Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Cmax (ng/mL) | AUC (ng*h/mL) |

| Mouse Xenograft | 10 mg/kg, oral, QD | 65 | 1200 | 7500 |

| Rat Orthotopic | 5 mg/kg, IV, BIW | 80 | 2500 | 15000 |

Experimental Protocol: Mouse Xenograft Efficacy Study

-

Cell Culture: Culture human cancer cells in appropriate media.

-

Cell Implantation: Subcutaneously inject 1x10^6 cells into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements until tumors reach a volume of 100-150 mm³.

-

Randomization: Randomize mice into vehicle control and treatment groups.

-

Dosing: Administer the test compound or vehicle according to the specified dosing regimen.

-

Tumor Measurement: Measure tumor volume and body weight twice weekly.

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

-

Data Analysis: Calculate tumor growth inhibition and assess statistical significance.

Visualization: ADME Process Flow

Human Trials: Clinical Research

The focus of this intent is on evaluating the safety, efficacy, and dosing of the drug candidate in humans. Researchers in this phase are meticulously planning and executing clinical trials.

Keywords: Clinical trial, Phase I, Phase II, Phase III, patient recruitment, endpoint, statistical analysis, regulatory submission, safety and efficacy.

Quantitative Data: Phase II Clinical Trial Endpoints

| Endpoint | Treatment Group (n=100) | Control Group (n=100) | p-value |

| Objective Response Rate (%) | 45 | 15 | <0.001 |

| Median Progression-Free Survival (months) | 8.2 | 4.5 | 0.005 |

| Overall Survival at 12 months (%) | 70 | 55 | 0.04 |

Experimental Protocol: Overview of a Phase I Clinical Trial

-

Study Design: Open-label, dose-escalation study.

-

Patient Population: Small cohort of healthy volunteers or patients with advanced disease.

-

Objectives: Determine the maximum tolerated dose (MTD), assess safety and tolerability, and characterize pharmacokinetics.

-

Dose Escalation: Enroll cohorts of 3-6 participants at escalating dose levels.

-

Safety Monitoring: Continuously monitor for adverse events and dose-limiting toxicities.

-

Pharmacokinetic Sampling: Collect blood samples at multiple time points to determine PK parameters.

-

Data Analysis: Analyze safety, tolerability, and PK data to determine the MTD for Phase II studies.

Visualization: PI3K/AKT/mTOR Signaling Pathway

Real-World Application: Post-Approval and Market Analysis

After a drug is approved, the researcher's intent shifts to understanding its long-term effects, real-world effectiveness, and market position. This involves ongoing safety monitoring and competitive intelligence.

Keywords: Post-market surveillance, Phase IV studies, real-world evidence, pharmacovigilance, competitive landscape, market access, health economics.

Quantitative Data: Post-Market Surveillance Data

| Adverse Event | Incidence Rate (per 10,000 patients) | Relative Risk vs. Competitor A |

| Nausea | 150 | 0.8 |

| Headache | 120 | 0.9 |

| Serious Rash | 5 | 1.1 |

Experimental Protocol: Retrospective Cohort Study for Real-World Evidence

-

Data Source: Identify a large, longitudinal patient database (e.g., electronic health records, insurance claims).

-

Cohort Definition: Define the study population based on diagnosis, drug exposure, and other relevant criteria.

-

Outcome Definition: Clearly define the clinical outcomes of interest.

-

Statistical Analysis: Use appropriate statistical methods (e.g., propensity score matching, survival analysis) to compare outcomes between patients treated with the new drug and those receiving other treatments.

-

Interpretation: Interpret the results in the context of the study's limitations and provide an assessment of the drug's real-world effectiveness and safety.

Visualization: Drug Development and Approval Timeline

References

This guide provides an in-depth overview of the foundational and exploratory phases of drug discovery, tailored for researchers, scientists, and drug development professionals. It covers the essential keywords, data interpretation, experimental protocols, and critical pathways that form the bedrock of modern therapeutic development.

Foundational & Exploratory Keywords

The initial stages of drug discovery are defined by a specific set of concepts and activities aimed at identifying and validating new therapeutic interventions.[1] Understanding these keywords is crucial for navigating this complex landscape.

-

Target Identification: The process of identifying specific molecules, such as proteins, genes, or RNA, that are associated with a particular disease.[2][3] A good target should be effective, safe, and "druggable," meaning it can be modulated by a therapeutic agent.[1]

-

Target Validation: A critical step to confirm that modulating the identified target will likely have the desired therapeutic effect with an acceptable safety margin.[4][5] This process involves a range of techniques to demonstrate the target's role in the disease.[5]

-

Assay Development: The creation of robust and reproducible experimental procedures (assays) to measure the activity of a compound against the biological target.[6][7] These assays are fundamental for screening large numbers of compounds.

-

High-Throughput Screening (HTS): An automated process that uses robotics to rapidly test thousands to millions of chemical compounds to identify "hits".[8][9] HTS is a cornerstone of modern drug discovery for finding active compounds.[6]

-

Hit: A compound that shows the desired activity against a target in a primary HTS assay.[6] Hits are the starting point for further investigation.

-

Hit-to-Lead (H2L) / Lead Generation: The stage where initial "hits" are evaluated and optimized to identify more promising "lead" compounds.[10][11] This process involves improving properties like potency and selectivity.[12]

-

Lead Compound: A compound that has been identified from a "hit" and demonstrates more drug-like properties, making it a suitable candidate for further optimization.[12]

-

Lead Optimization (LO): The subsequent phase where lead compounds undergo extensive chemical modification to improve their efficacy, safety, and pharmacokinetic properties.[10]

-

Structure-Activity Relationship (SAR): The study of how the chemical structure of a compound relates to its biological activity.[12] SAR studies are crucial for guiding the chemical modifications during lead optimization.

-

In Vitro: Experiments conducted in a controlled environment outside of a living organism, such as in a test tube or cell culture dish.[13]

-

In Vivo: Experiments conducted within a whole, living organism, such as an animal model.[13]

Data Presentation: Hit-to-Lead Progression

During the hit-to-lead phase, compounds are evaluated against a set of criteria to determine their potential for further development. The goal is to improve key parameters from the micromolar (10⁻⁶ M) affinity of initial hits to the nanomolar (10⁻⁹ M) range for leads.[10] Below is a table summarizing typical quantitative data for a set of hypothetical compounds transitioning from hit to lead status.

| Compound ID | Primary Screen Hit? | Target Affinity (IC₅₀, µM) | Selectivity vs. Off-Target 1 (Fold) | Cell-Based Potency (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | H2L Progression Decision |

| Cmpd-001 (Hit) | Yes | 15.2 | 5x | > 50 | > 50 | No-Go (Low Potency) |

| Cmpd-002 (Hit) | Yes | 8.5 | 2x | 12.1 | 15.0 | No-Go (Low Selectivity, Cytotoxic) |

| Cmpd-003 (Hit) | Yes | 5.1 | 50x | 7.8 | > 50 | Proceed (Good Selectivity) |

| Cmpd-03A (Analog) | N/A | 0.95 | 80x | 1.2 | > 50 | Proceed (Improved Potency) |

| Cmpd-03B (Lead) | N/A | 0.08 | >100x | 0.15 | > 50 | Advance to Lead Optimization |

-

IC₅₀: The concentration of an inhibitor where the response (or binding) is reduced by half.

-

EC₅₀: The concentration of a drug that gives half-maximal response.

-

CC₅₀: The concentration of a drug that is cytotoxic to 50% of cells.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of experimental results. Below are methodologies for key experiments in foundational drug discovery.

Western blotting is a widely used technique to detect specific proteins in a sample, often used to confirm the presence or altered expression of a target protein in disease-relevant cells or tissues.

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Washing: Wash the membrane three times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin) to determine relative protein expression levels.

This protocol outlines a generic fluorescence-based HTS assay to identify inhibitors of a target enzyme.[14]

-

Library Preparation: Prepare a compound library in 384-well microplates.[8] Compounds are typically dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Assay Miniaturization: Use automated liquid handlers to dispense nanoliter to microliter volumes of reagents to reduce costs and increase throughput.[9]

-

Reagent Addition:

-

Dispense a small volume of each test compound into the assay wells.

-

Add the target enzyme and allow for a brief pre-incubation period with the compounds.

-

Initiate the reaction by adding a fluorogenic substrate.

-

-

Incubation: Incubate the plates for a specific time at a controlled temperature to allow the enzymatic reaction to proceed.

-

Signal Detection: Use a plate reader to measure the fluorescence intensity in each well. Low fluorescence indicates potential inhibition of the enzyme.

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

-

Determine the Z'-factor to assess the quality and robustness of the assay; a Z'-factor above 0.5 is generally considered excellent.[8]

-

Identify "hits" as compounds that meet a predefined inhibition threshold (e.g., >50% inhibition).

-

Mandatory Visualizations

Diagrams are essential for visualizing complex processes and relationships in drug discovery.

This diagram illustrates the sequential process from initial idea to the identification of a lead compound.

Caption: Workflow of the early drug discovery process.

This diagram shows a simplified signaling cascade often targeted in cancer drug discovery.

Caption: A simplified MAP Kinase (MAPK) signaling pathway.

This diagram outlines the decision-making process for prioritizing hits from a primary screen.

Caption: Decision-making flow for hit prioritization.

References

- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 4. wjbphs.com [wjbphs.com]

- 5. Target Identification and Validation - Aragen Life Sciences [aragen.com]

- 6. Principles and processes of early drug discovery | Dotmatics [dotmatics.com]

- 7. Assay Development: Best Practices in Drug Discovery | Technology Networks [technologynetworks.com]

- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. An Overview of High Throughput Screening | The Scientist [the-scientist.com]

- 10. Hit to lead - Wikipedia [en.wikipedia.org]

- 11. axxam.com [axxam.com]

- 12. What is hit to lead drug discovery? | Dotmatics [dotmatics.com]

- 13. What Are the 5 Stages of Drug Development? | University of Cincinnati [online.uc.edu]

- 14. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

An In-depth Technical Guide to Rapamycin (B549165): Methodologies and Applications in Research

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first discovered as a potent antifungal agent produced by the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Its profound immunosuppressive and antiproliferative properties have since made it a cornerstone in both clinical practice and biomedical research.[2] In a research context, rapamycin is invaluable for its specific inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] This guide provides a detailed overview of the technical aspects of using rapamycin, focusing on its mechanism of action, research applications, quantitative data, and key experimental protocols.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[2][3] This rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), one of the two distinct protein complexes of mTOR.[4][5] mTORC1 integrates signals from various upstream pathways, including growth factors (like insulin (B600854) and IGF-1) and nutrients, to control protein synthesis and cell growth.[4][6]

Key downstream effectors of mTORC1 include p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[2] By inhibiting mTORC1, rapamycin leads to the dephosphorylation of S6K1 and 4E-BP1, which in turn suppresses protein synthesis and can lead to cell cycle arrest, typically in the G1 phase.[7][8] While mTORC1 is highly sensitive to rapamycin, mTOR Complex 2 (mTORC2), which is involved in cell survival and cytoskeletal organization, is generally considered insensitive to acute rapamycin treatment, though prolonged exposure may inhibit its assembly and function in certain cell types.[5][9]

Core Research Applications

Rapamycin's specific mechanism of action makes it a versatile tool in various research fields:

-

Cancer Biology: Dysregulation of the mTOR pathway is a common feature in many cancers.[3] Rapamycin and its analogs (rapalogs) are extensively studied as anticancer agents to inhibit tumor cell growth, proliferation, and angiogenesis.[2]

-

Immunology: As an immunosuppressant, rapamycin is used to study immune cell function, particularly T-cell activation and proliferation. It is a standard agent for preventing organ transplant rejection.[10]

-

Neuroscience: The mTOR pathway is implicated in neuronal development, synaptic plasticity, and memory. Research is ongoing into rapamycin's potential to alleviate symptoms or slow the progression of conditions like Alzheimer's disease.[4][10]

-

Aging and Longevity: Studies in model organisms like yeast, worms, flies, and mice have shown that rapamycin can extend lifespan.[10][11][12] This has spurred significant interest in its potential as a geroprotective agent.[1][13]

-

Autophagy: Rapamycin is a well-characterized and widely used inducer of autophagy, the cellular process of degrading and recycling damaged organelles and proteins.[7][14]

Quantitative Data

The potency of rapamycin can vary significantly depending on the cell line and experimental conditions. Therefore, it is crucial to perform dose-response experiments to determine the optimal concentration for a specific research application.[15]

Table 1: IC50 Values of Rapamycin in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value | Notes |

| HEK293 | Human Embryonic Kidney | ~0.1 nM | Inhibition of endogenous mTOR activity.[7] |

| T98G | Glioblastoma | 2 nM | Inhibition of cell viability.[7] |

| U87-MG | Glioblastoma | 1 µM | Inhibition of cell viability.[7] |

| MCF-7 | Breast Cancer | 20 nM | Inhibition of cell growth.[16] |

| MDA-MB-231 | Breast Cancer | 20 µM | Inhibition of cell growth.[16] |

| Ca9-22 | Oral Cancer | ~15 µM | Inhibition of cell proliferation.[14] |

| HuH7 | Hepatocellular Carcinoma | 182 ± 29 µg/mL | In combination with cetuximab.[17] |

| HepG2 | Hepatocellular Carcinoma | 169 ± 45 µg/mL | In combination with cetuximab.[17] |

Experimental Protocols

Preparation of Rapamycin Solutions for Cell Culture

Proper preparation of rapamycin solutions is critical for experimental reproducibility.[15]

-

Stock Solution Preparation:

-

Weigh the desired amount of rapamycin powder in a sterile microcentrifuge tube.

-

Dissolve the powder in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1-10 mM).[18]

-

Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.[18]

-

Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8][18]

-

-

Working Solution Preparation:

-

Thaw a single aliquot of the stock solution at room temperature.

-

Dilute the stock solution in pre-warmed cell culture medium to the final desired working concentration. For very low nanomolar concentrations, it is advisable to perform an intermediate dilution to ensure accurate pipetting.[18]

-

Mix the medium thoroughly by gentle inversion or swirling before adding it to the cells.[18]

-

Crucially, always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as in the rapamycin-treated samples. [18]

-

Western Blot Analysis of mTOR Pathway Inhibition

Western blotting is a standard technique to assess the efficacy of rapamycin by measuring the phosphorylation status of key downstream targets of mTORC1.[3][6]

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere. Typically, cells are serum-starved overnight to reduce basal mTOR activity.[19]

-

Pre-treat cells with varying concentrations of rapamycin or vehicle control for a specified time (e.g., 1 hour).[20]

-

Stimulate the mTOR pathway with a growth factor like insulin or serum for a short period (e.g., 10-30 minutes) to induce phosphorylation of mTOR targets.[19][20]

-

Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3][20]

-

Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.[3][20]

-

-

Protein Quantification and Sample Preparation:

-

SDS-PAGE, Transfer, and Immunoblotting:

-

Separate the protein samples by SDS-PAGE. A gradient gel may be beneficial for resolving proteins of different sizes.[3]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3]

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR targets (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1) overnight at 4°C.[6][21] Also, include a loading control antibody like β-actin or GAPDH.[3]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with an imaging system.[3] Densitometry analysis can then be used to quantify the changes in protein phosphorylation.[6]

-

Visualizations

Caption: Rapamycin-FKBP12 complex inhibits the mTORC1 signaling pathway.

Caption: Experimental workflow for Western blot analysis of mTOR signaling.

References

- 1. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapamycin: Benefits, Side Effects, Research and Dosage [longevity.technology]

- 11. Can Rapamycin Really Slow Down Aging? Here's What the Latest Research Says [verywellhealth.com]

- 12. Rapamycin has anti-aging effect on human skin [medicalnewstoday.com]

- 13. Rapamycin, 167 studies demonstrate the effects: it really does extend life | Future Prossimo [en.futuroprossimo.it]

- 14. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. ccrod.cancer.gov [ccrod.cancer.gov]

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide on the challenges, process improvements, and method refinements for experiments involving Compound-X, a hypothetical small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.

Introduction to Compound-X

Compound-X is a potent, ATP-competitive inhibitor of the Class I phosphoinositide 3-kinases (PI3Ks), with particular efficacy against the p110α isoform, which is frequently mutated in various cancers. By targeting PI3K, Compound-X effectively blocks the downstream signaling cascade involving Akt and mTOR, key regulators of cell proliferation, survival, and metabolism. This guide provides a comprehensive overview of troubleshooting common experimental challenges, optimizing protocols, and refining methods for the successful preclinical evaluation of Compound-X.

Common Challenges and Troubleshooting

Experiments with small molecule inhibitors like Compound-X can present several challenges, from inconsistent results to unexpected off-target effects. A systematic approach to troubleshooting is crucial for obtaining reliable and reproducible data.[1]

Inconsistent Inhibition of p-Akt in Western Blots

A common method to verify the on-target activity of Compound-X is to measure the phosphorylation of Akt (a downstream effector of PI3K) via Western blot.[1] Lack of or weak inhibition of phosphorylated Akt (p-Akt) can be a significant roadblock.

Troubleshooting Workflow for Weak or No p-Akt Inhibition:

Key Considerations:

-

Compound Integrity: Ensure Compound-X is properly stored and that the stock solution has not degraded. Prepare fresh dilutions for each experiment.

-

Lysis Buffer Composition: The lysis buffer must contain fresh protease and phosphatase inhibitors to prevent degradation of proteins and dephosphorylation of p-Akt.[2]

-

Cellular Context: The optimal concentration and incubation time for Compound-X can vary significantly between cell lines.[3]

-

Antibody Quality: Use validated antibodies for both p-Akt and total Akt. Check the antibody datasheet for recommended blocking buffers and dilutions. For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) is often recommended over milk.[2]

Off-Target Effects and Cytotoxicity

At higher concentrations, Compound-X may exhibit off-target activities, leading to unexpected phenotypes or cytotoxicity that can confound data interpretation.

Strategies to Mitigate Off-Target Effects:

-

Use the Lowest Effective Concentration: Determine the minimal concentration of Compound-X that effectively inhibits p-Akt without causing significant cell death.

-

Orthogonal Assays: Confirm key findings using alternative methods. For instance, if Compound-X induces apoptosis, validate this with multiple assays (e.g., caspase activity, Annexin V staining).

-

Structurally Unrelated Inhibitor: Use a different, well-characterized PI3K inhibitor with a distinct chemical scaffold to confirm that the observed phenotype is due to on-target inhibition.[1]

-

Rescue Experiments: If possible, transfect cells with a drug-resistant mutant of PI3Kα to see if the phenotype is reversed.

Optimization of Experimental Protocols

Refining experimental procedures is essential for generating high-quality, reproducible data.

In Vitro Kinase Assay

An in vitro kinase assay is a direct measure of Compound-X's ability to inhibit the enzymatic activity of PI3K isoforms.

Key Optimization Parameters:

-

ATP Concentration: The IC50 value of an ATP-competitive inhibitor like Compound-X is dependent on the ATP concentration. Use an ATP concentration that is close to the Km of the kinase for physiological relevance.

-

Enzyme and Substrate Concentrations: Ensure that the enzyme and substrate concentrations are in the linear range of the assay.

-

Incubation Time and Temperature: Optimize the reaction time and temperature to ensure steady-state kinetics.

Cellular Assays

Cell-based assays are critical for evaluating the efficacy of Compound-X in a biological context.

Optimization Strategies:

-

Cell Seeding Density: The optimal cell density can influence the cellular response to Compound-X. Ensure cells are in the logarithmic growth phase.

-

Serum Starvation: To reduce basal PI3K pathway activity, consider serum-starving cells for 4-6 hours before treatment with Compound-X.

-

Dose-Response and Time-Course Studies: Systematically evaluate a range of concentrations and time points to determine the optimal experimental conditions.

Detailed Experimental Protocols

The following are detailed protocols for key experiments in the characterization of Compound-X.

In Vitro PI3K Kinase Assay (Luminescence-Based)

This protocol is for determining the IC50 of Compound-X against PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ)

-

Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

PIP2 (substrate)

-

ATP

-

Compound-X

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 384-well plates

Procedure:

-

Prepare a serial dilution of Compound-X in kinase buffer.

-

In a 384-well plate, add the kinase, substrate, and Compound-X.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 60 minutes.

-

Stop the reaction by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression.

Western Blot for p-Akt (Ser473) Inhibition

This protocol details the steps for assessing the on-target cellular activity of Compound-X.

Materials:

-

Cancer cell line (e.g., MCF-7, which has a PIK3CA mutation)

-

Compound-X

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: p-Akt (Ser473), total Akt, GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with a dose-response range of Compound-X (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (p-Akt, total Akt, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply a chemiluminescent substrate. Image the blot using a digital imager.

-

Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.

Cell Viability Assay (MTT)

This protocol is for determining the effect of Compound-X on cell proliferation and viability.

Materials:

-

Cancer cell line

-

Compound-X

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a serial dilution of Compound-X for 72 hours.

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

Clear and concise data presentation is crucial for interpreting experimental results.

Table 1: In Vitro Inhibitory Potency and Selectivity of Compound-X

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. PI3Kα) |

| PI3Kα | 5 | 1 |

| PI3Kβ | 50 | 10 |

| PI3Kδ | 25 | 5 |

| PI3Kγ | 100 | 20 |

| mTOR | 500 | 100 |

| PI4K | >10,000 | >2000 |

| Other Kinases | >10,000 | >2000 |

Table 2: Cellular Activity of Compound-X in MCF-7 Cells

| Assay | Endpoint | EC50 / GI50 (nM) |

| p-Akt (Ser473) Inhibition | EC50 | 20 |

| Cell Viability (MTT) | GI50 | 150 |

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

Experimental Workflow for Compound-X Characterization

References

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a novel therapeutic compound from initial discovery to a potential clinical candidate is a rigorous process underpinned by meticulous validation and comparative analysis. This technical guide provides an in-depth overview of the essential methodologies employed to confirm the biological activity of a lead compound, herein referred to as "Compound X," and to benchmark its performance against existing standards. The core focus is on providing actionable experimental protocols, clear data presentation, and logical visualization of the underlying biological and experimental frameworks. Understanding these validation and comparative steps is critical for making informed decisions in the drug development pipeline, ultimately saving time and resources by focusing on the most promising candidates.[1]

Compound Validation: Confirming Mechanism of Action and Cellular Effects

The initial validation of a compound's activity is a multi-faceted process that aims to confirm its mechanism of action and assess its effects in a cellular context. This involves a combination of biochemical and cell-based assays.

Key Experimental Protocols

1. Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its intended target protein within a cellular environment.[1] The principle lies in the stabilization of the target protein upon ligand binding, leading to an increased resistance to thermal denaturation.

Experimental Protocol:

-

Cell Treatment: Culture target cells to 80% confluency. Treat cells with Compound X at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

-

Heating: Resuspend the cells in PBS and distribute them into PCR tubes. Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction using Western Blotting or ELISA.[1]

2. Cellular Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is crucial for determining the cytotoxic or cytostatic effects of a compound.

Experimental Protocol:

-

Materials:

-

Target cell line (e.g., a cancer cell line for an anti-cancer compound)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Compound X stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the existing medium with the medium containing the different concentrations of Compound X or a vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Comparative Analysis: Benchmarking Against Standard-of-Care

A critical step in evaluating the potential of a new compound is to compare its efficacy and potency against established compounds or standard-of-care treatments. This provides context for the compound's performance and helps to identify its potential advantages.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro efficacy of Compound X in comparison to two standard-of-care compounds, Compound A and Compound B, against a panel of cancer cell lines.

Table 1: Half-Maximal Inhibitory Concentration (IC50) for Cell Viability (µM) after 48-hour treatment

| Cell Line | Compound X | Compound A | Compound B |

| Cell Line 1 | 2.5 | 5.1 | 7.8 |

| Cell Line 2 | 1.8 | 3.2 | 4.5 |

| Cell Line 3 | 10.2 | 15.8 | 20.1 |

| Cell Line 4 | 4.5 | 8.9 | 12.3 |

Table 2: Target Protein Inhibition (IC50) in a biochemical assay (nM)

| Target Protein | Compound X | Compound A | Compound B |

| Target Kinase 1 | 50 | 120 | 250 |

| Target Kinase 2 | 850 | 950 | >1000 |

Visualization of Experimental and Logical Frameworks

To further elucidate the processes involved in compound validation and comparative analysis, the following diagrams are provided.

Caption: A typical experimental workflow for the initial validation of a novel compound.

Caption: A simplified diagram of a signaling pathway and the point of inhibition by Compound X.

Caption: Logical flow for the comparative analysis and decision-making process.

Conclusion

The validation and comparative analysis of a novel therapeutic compound are foundational to its progression in the drug discovery pipeline. By employing robust experimental protocols such as CETSA and MTT assays, and by systematically comparing quantitative data against established benchmarks, researchers can build a strong evidence base for a compound's potential. The visualization of experimental workflows, signaling pathways, and logical frameworks further aids in the comprehensive understanding and communication of the compound's characteristics. This rigorous, multi-pronged approach ensures that only the most promising and well-characterized compounds advance toward further preclinical and clinical development.

References

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

For researchers, scientists, and drug development professionals seeking in-depth technical guidance, the specificity of search queries is paramount to locating high-value information. Long-tail keywords, which are longer and more specific search phrases, are crucial for connecting this expert audience with detailed whitepapers and technical guides that address their complex research needs. This report outlines a categorized list of long-tail keywords tailored to the core requirements of this audience, focusing on data presentation, experimental protocols, and advanced visualization techniques.

The following table provides a structured overview of long-tail keywords that align with the informational needs of professionals in the pharmaceutical and life sciences sectors. These keywords are designed to target users searching for comprehensive technical content that includes detailed methodologies, quantitative data analysis, and visual representations of complex biological processes.

| Category | Long-tail Keyword |

| Technical Guides & Whitepapers | in-depth technical guide to preclinical drug development |

| whitepaper on kinase inhibitor discovery and development[1] | |

| comprehensive guide to GPCR signaling pathways in drug discovery[2][3][4][5][6] | |

| technical whitepaper on high-throughput screening data analysis[7][8][9] | |

| advanced methodologies in structure-based drug design for novel therapeutics | |

| Experimental Protocols & Assays | detailed experimental protocols for in vitro drug screening[10][11][12] |

| step-by-step guide to designing kinase activity assays[1][13][14][15][16] | |

| best practices for documenting pharmaceutical research protocols[17][18][19][20] | |

| protocol optimization for CRISPR-Cas9 gene editing in drug target validation[21] | |

| in vitro cell-based assay protocols for oncology drug discovery | |

| Data Presentation & Analysis | how to present quantitative data in pharmacology whitepapers[22][23][24][25][26] |

| statistical analysis of quantitative high-throughput screening data[9] | |

| summarizing quantitative data from preclinical studies in tables | |

| data visualization techniques for high-content screening results[27] | |

| quantitative systems pharmacology models for predicting drug efficacy[25] | |

| Signaling Pathways & Visualization | visualizing drug-target interaction networks with Graphviz[28][29][30][31] |

| creating MAPK signaling pathway diagrams using DOT language[32][33][34] | |

| Graphviz tutorial for representing protein-protein interaction networks | |

| generating logical relationship diagrams for experimental workflows | |

| ReactomeFIViz tutorial for visualizing drug interactions in pathways[29][30][35] |

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. assaygenie.com [assaygenie.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. Accessing the High Throughput Screening Data Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. benchchem.com [benchchem.com]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Guide to the key to successful kinase binding assays | Revvity [revvity.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. allucent.com [allucent.com]

- 18. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hrpp.usc.edu [hrpp.usc.edu]

- 20. How to Write a Research Protocol: Tips and Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. meshagency.com [meshagency.com]

- 22. Presentation of Quantitative Data | PSM Made Easy [ihatepsm.com]

- 23. Emergence of Quantitative and Systems Pharmacology: A White Paper | National Institute of General Medical Sciences [nigms.nih.gov]

- 24. Presenting the Results of Quantitative Analysis – Social Data Analysis [pressbooks.ric.edu]

- 25. Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis - ESR Research [esr-research.com]

- 26. globalhealth.stanford.edu [globalhealth.stanford.edu]

- 27. Visualization of high content screening data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Visualization of drug target interactions in the contexts of pathways and networks with ReactomeFIViz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Visualization of drug target interactions in the contexts of pathways and networks with ReactomeFIViz - PMC [pmc.ncbi.nlm.nih.gov]

- 31. biorxiv.org [biorxiv.org]

- 32. DOT Language | Graphviz [graphviz.org]

- 33. dot | Graphviz [graphviz.org]

- 34. graphviz.org [graphviz.org]

- 35. [PDF] Visualization of drug target interactions in the contexts of pathways and networks with ReactomeFIViz | Semantic Scholar [semanticscholar.org]

Synthesis of Propanimidamide from Propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of propanimidamide from propanenitrile, primarily through the well-established Pinner reaction. This method offers a reliable and high-yielding pathway to aliphatic amidines, which are crucial structural motifs in many biologically active compounds and are valuable intermediates in medicinal chemistry.

Introduction

This compound, an aliphatic amidine, serves as a versatile building block in organic synthesis. The conversion of nitriles to amidines is a fundamental transformation, with the Pinner reaction being a classical and highly effective method. This reaction proceeds in two distinct stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (commonly known as a Pinner salt), and second, the subsequent reaction of the Pinner salt with ammonia (B1221849) to yield the desired amidine.[1][2] This guide provides a comprehensive overview of the reaction, a detailed experimental protocol adapted for the synthesis of this compound, and the necessary data for successful execution in a laboratory setting.

Reaction Mechanism and Pathway

The Pinner reaction is initiated by the protonation of the nitrile by a strong acid, typically hydrogen chloride, which enhances the electrophilicity of the nitrile carbon.[3] The alcohol then acts as a nucleophile, attacking the activated nitrile to form a protonated imidate intermediate. Subsequent deprotonation and protonation steps lead to the formation of the stable Pinner salt.[3] In the second stage, the Pinner salt undergoes nucleophilic attack by ammonia, leading to the formation of this compound.

Caption: Overall reaction pathway for the synthesis of this compound hydrochloride from propanenitrile via the Pinner reaction.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound hydrochloride from propanenitrile. This protocol is adapted from a general high-yield Pinner reaction procedure.[4] Anhydrous conditions are crucial for the success of the first step to prevent the formation of byproducts.[1][4]

Step 1: Synthesis of Ethyl Propionimidate Hydrochloride (Pinner Salt)

-

Charge a dry reaction vessel with ethanolic HCl (e.g., 5.0 L of a 36% w/w solution).

-

Add propanenitrile (2.07 mol, 1.0 eq) to the reactor in portions, ensuring the temperature is controlled.

-

Raise the temperature of the reaction mixture to 40 °C and stir for 6 hours.

-

Monitor the reaction progress by appropriate analytical methods (e.g., GC-MS or NMR) to confirm the formation of the Pinner salt.

Step 2: Synthesis of this compound Hydrochloride

-

After completion of the first step, cool the reaction mixture to 0−5 °C.

-

Purge ammonia gas into the reaction mixture until a pH of ≥ 8 is achieved. This step should be performed in a well-ventilated fume hood.

-

To the basified reaction mixture, add ammonium (B1175870) carbonate (3.7 eq).

-

Raise the temperature to 30 °C and stir for 10 hours.

-

Filter the reaction mixture to remove inorganic salts and wash the solid residue with ethanol.

-

Distill the filtrate under vacuum to remove the solvent.

-

Dissolve the resulting residue in a mixture of ethanol and ethyl acetate.

-

Heat the suspension to 80 °C for 1 hour.

-

Cool the mixture to room temperature to allow for precipitation of the product.

-

Filter the precipitate and wash with ethyl acetate.

-

Dry the wet solid to obtain this compound hydrochloride.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound hydrochloride based on the adapted protocol.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Propanenitrile | 2.07 | mol | Limiting Reagent |

| Ethanolic HCl (36% w/w) | 5.0 | L | Solvent and Reagent |

| Ammonia | Excess | Gaseous, until pH ≥ 8 | |

| Ammonium Carbonate | 7.66 | mol | (3.7 eq) |

| Reaction Conditions | |||

| Step 1 | |||

| Temperature | 40 | °C | |

| Reaction Time | 6 | hours | |

| Step 2 | |||

| Temperature (Ammonolysis) | 30 | °C | |

| Reaction Time (Ammonolysis) | 10 | hours | |

| Temperature (Recrystallization) | 80 | °C | |

| Yield | |||

| Expected Yield | ~97 | % | Based on a similar procedure[4] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step experimental workflow for the synthesis of this compound hydrochloride.

Conclusion

The Pinner reaction provides an efficient and high-yielding method for the synthesis of this compound from propanenitrile. The two-step process, involving the formation of an intermediate Pinner salt followed by ammonolysis, is a well-documented and reliable approach.[1][4] By carefully controlling the reaction conditions, particularly maintaining anhydrous conditions in the first step, researchers can achieve excellent results. This technical guide provides the necessary theoretical background and a detailed experimental framework to aid scientists and professionals in the successful synthesis of this valuable chemical intermediate.

References

Propanimidamide hydrochloride salt properties

An In-depth Technical Guide to Propanimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

This compound hydrochloride (CAS No: 3599-89-1) is a valuable reagent in synthetic organic chemistry, primarily serving as a precursor for the synthesis of more complex molecules, including various guanidine (B92328) and pyrimidine (B1678525) derivatives with potential pharmaceutical applications. This document provides a comprehensive overview of the known physicochemical properties, synthesis, purification, and analytical characterization of this compound hydrochloride. Detailed experimental protocols and data are presented to support its use in research and development.

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1] It is soluble in polar solvents such as water and alcohols and has limited solubility in less polar organic solvents like DMSO and methanol (B129727).[1][2] The compound is known to be hygroscopic and should be stored under an inert atmosphere at room temperature.[1][2]

Quantitative Data Summary

A summary of the key quantitative properties of this compound hydrochloride is provided in Table 1.

| Property | Value | Source(s) |

| CAS Number | 3599-89-1 | [3] |

| Molecular Formula | C₃H₉ClN₂ | [1][3][4] |

| Molecular Weight | 108.57 g/mol | [1][2][3][4] |

| Melting Point | 298.5 °C | [2][5] |

| Boiling Point | 90.8 °C at 760 mmHg (Predicted for free base) | [2] |

| Density | 0.99 g/cm³ (Predicted) | [2] |

| Appearance | White to off-white/pale yellow solid | [1][6] |

| Solubility | Soluble in water and alcohols; Slightly soluble in DMSO and Methanol | [1][2] |

Spectral Data

Detailed spectral data for this compound hydrochloride is limited in publicly accessible databases. However, ¹H NMR data has been reported and is crucial for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound hydrochloride provides characteristic signals for the propyl group and the amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Source |

| 1.17 | triplet (t) | 3H | 7.6 | -CH₃ | [6] |

| 2.40 | quartet (q) | 2H | 7.7 | -CH₂- | [6] |

| 8.77 | broad singlet (br s) | 2H | - | -NH₂ | [6] |

| 9.07 | broad singlet (br s) | 2H | -NH₂⁺ | [6] |

Spectrum acquired in DMSO-d₆ at 300 MHz.[6]

Infrared (IR) and Mass Spectrometry (MS) Data

Experimental Protocols

Synthesis of this compound Hydrochloride via Pinner Reaction

The most common method for the synthesis of amidine hydrochlorides is the Pinner reaction.[1][2][6] This two-step process involves the formation of an intermediate imidic ester hydrochloride (a Pinner salt) from a nitrile and an alcohol under acidic conditions, followed by aminolysis to yield the desired amidine hydrochloride.[9][6]

Step 1: Formation of the Pinner Salt (Ethyl propanimidate hydrochloride)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve propionitrile (B127096) (10 g, 142 mmol) in anhydrous ethanol (B145695) (8.4 mL).[6]

-

Cool the solution in an ice-salt bath to between -10 °C and 0 °C.[6]

-

Bubble dry hydrogen chloride gas through the stirred solution until the total weight of the reaction mixture has increased by 7.9 g.[6]

-

Seal the flask and continue to stir the reaction mixture at room temperature for 21.5 hours. A white precipitate of the Pinner salt will form.[6]

-

At the end of the reaction period, remove the solvent by concentration under reduced pressure to obtain the crude ethyl propanimidate hydrochloride.[6]

Step 2: Aminolysis to this compound Hydrochloride

-

Suspend the crude Pinner salt from Step 1 in anhydrous ethanol (5.5 mL) and cool the suspension to -10 °C.[6]

-

Slowly add a solution of 8N ammonia (B1221849) in methanol (17.8 mL) to the cooled and stirred suspension.[6]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 28 hours.[6]

-

After the reaction is complete, remove the insoluble material (ammonium chloride) by filtration.[6]

-

Concentrate the filtrate under reduced pressure to yield this compound hydrochloride as a white crystalline solid (10.8 g, 70% yield).[6]

References

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. docbrown.info [docbrown.info]

- 5. 3599-89-1 CAS MSDS (propionamidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. Propanamide [webbook.nist.gov]

- 8. Propanamide [webbook.nist.gov]

- 9. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of Propanimidamide and its Analogs: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The propanimidamide scaffold, a specific subclass of amidines, represents a relatively underexplored area in medicinal chemistry. Publicly available research on the biological activities of pro-panimidamide derivatives is sparse, with the majority of literature focusing on the closely related and more extensively studied propanamide derivatives. This guide, therefore, broadens its scope to encompass the biological activities of imidamide and amidine derivatives that bear structural resemblance to the this compound core, particularly those with propyl-like linkers. By examining these analogous series, we can infer the potential therapeutic applications and underlying mechanisms of action for this chemical class. This technical paper will delve into the quantitative biological data, detailed experimental protocols, and relevant signaling pathways associated with these compounds, providing a valuable resource for researchers in drug discovery and development.

I. Quantitative Biological Activity of Amidine and Imidamide Derivatives

The biological evaluation of amidine and imidamide derivatives has revealed their potential as modulators of various biological targets, including enzymes and receptors. The following tables summarize the quantitative data for selected series of these compounds, highlighting their inhibitory activities.

A. Nitric Oxide Synthase (NOS) Inhibition

A series of substituted pyridinyl-imidamide derivatives have been synthesized and evaluated as inhibitors of nitric oxide synthase (NOS), an enzyme with isoforms (iNOS, nNOS, eNOS) implicated in various physiological and pathological processes, including inflammation and septic shock.[1]

Table 1: Inhibitory Activity of Pyridinyl-Imidamide Derivatives against Nitric Oxide Synthase (NOS) Isoforms [1]

| Compound ID | Structure | iNOS IC₅₀ (µM) | nNOS IC₅₀ (µM) |

| 9a | N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide | 4.6 | > 100 |

| 9b | N-(3-hydroxy-3-(pyridin-3-yl)propyl)this compound | 10.3 | > 100 |